2-(2-Bromo-4-methylphenyl)pyrimidine
Overview
Description
2-(2-Bromo-4-methylphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydride, and a polar solvent, such as dimethylformamide.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield aminopyrimidine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
2-(2-Bromo-4-methylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways involved in disease processes. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Another brominated heterocycle with similar reactivity but different applications.
2-(4-Bromophenyl)pyrimidine: A structurally similar compound with a bromine atom on a different position of the phenyl ring.
Uniqueness
2-(2-Bromo-4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-4-9(10(12)7-8)11-13-5-2-6-14-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJPETBSNOGHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281354 | |
Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956381-91-1 | |
Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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